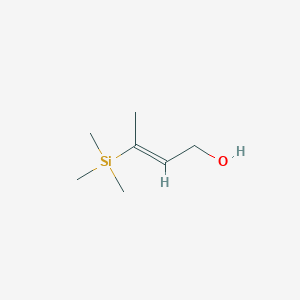

2-Propylhept-6-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

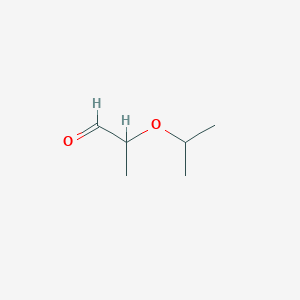

“2-Propylhept-6-en-1-ol”, also known as “6-Propyl-1-hepten-7-ol”, is an intermediate in the synthesis of 6-Hydroxy Monopropylheptylphthalate . It is a colorless, waxy solid and is used in various industrial applications .

Synthesis Analysis

“2-Propylhept-6-en-1-ol” is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .Molecular Structure Analysis

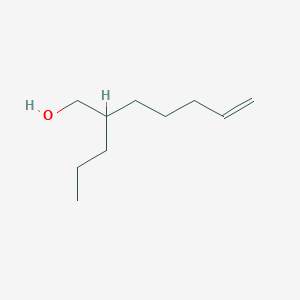

The molecular weight of “2-Propylhept-6-en-1-ol” is 156.27 . The molecular formula is C10H20O . The InChI key is FEIHNVWQEKXNGH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Propylhept-6-en-1-ol” is a pale-yellow oil . It has a solubility in dichloromethane and methanol . The compound has a topological polar surface area of 20.2Ų .Scientific Research Applications

Hydrocarbonylation Reactions : 2-Propylhept-6-en-1-ol is used in hydrocarbonylation reactions. Simpson et al. (1996) described the hydrocarbonylation of prop-2-en-1-ol, resulting in compounds like butane-1,4-diol and 2-methylpropan-1-ol, showcasing its utility in producing various chemicals (Simpson et al., 1996).

Synthesis of But-3-en-1-ols : Masuyama et al. (1999) investigated the syn-diastereoselective carbonyl allylation of 1- or 3-substituted prop-2-en-1-ols, leading to the formation of syn-1,2-disubstituted but-3-en-1-ols (Masuyama et al., 1999).

Pheromone Synthesis : Jones et al. (1975) utilized a compound derived from 2-Propylhept-6-en-1-ol in synthesizing insect pheromones, demonstrating its application in entomology and agriculture (Jones et al., 1975).

Formation of Dihydrofuran Derivatives : Funayama et al. (2005) detailed the formation of fluorescent dihydrofuran derivatives from 1,1-Disubstituted 3-aryl-2-propyn-1-ols, a class of compounds related to 2-Propylhept-6-en-1-ol (Funayama et al., 2005).

Catalysis and Reaction Mechanisms : Bugarčić et al. (2010) explored the phenylselenoetherification of a related compound, providing insights into catalytic mechanisms and reactions relevant to 2-Propylhept-6-en-1-ol (Bugarčić et al., 2010).

Synthesis of Enals and Alcohols : Studies like those by Toussaint and Suffert (2003) have shown the generation of various compounds from similar reactants, contributing to the understanding of the reactivity and applications of 2-Propylhept-6-en-1-ol (Toussaint & Suffert, 2003).

Flavouring in Animal Feed : Westendorf (2012) discussed the safety and efficacy of certain alcohols, including tertiary alcohols like 2-Propylhept-6-en-1-ol, as flavourings in animal feed, demonstrating its potential application in the food industry (Westendorf, 2012).

Biodiesel Production : Modi et al. (2006) utilized propan-2-ol, a compound related to 2-Propylhept-6-en-1-ol, in the lipase-catalyzed preparation of biodiesel, indicating potential applications in renewable energy (Modi et al., 2006).

Safety and Hazards

properties

IUPAC Name |

2-propylhept-6-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h3,10-11H,1,4-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIHNVWQEKXNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylhept-6-en-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.